[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone
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Overview
Description
[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone is a complex organic compound that features a piperidine ring and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the carbazole moiety. Common reagents used in these reactions include ethylating agents, hydroxylating agents, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and solution methods can help in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes .
Mechanism of Action
The mechanism of action of [(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Steviol glycosides: Known for their sweetening properties and structural complexity.
Allopurinol related compounds: Used in pharmaceuticals with similar structural motifs.
Benzylamine: A simpler compound with a benzyl group attached to an amine, used in various chemical syntheses.
Uniqueness
[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone is unique due to its combination of a piperidine ring and a carbazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-4-16-14-24(12-11-22(16,2)26)21(25)15-9-10-20-18(13-15)17-7-5-6-8-19(17)23(20)3/h5-10,13,16,26H,4,11-12,14H2,1-3H3/t16-,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWPNHSMGUMGFW-KSFYIVLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1(C)O)C(=O)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CC[C@@]1(C)O)C(=O)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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